molecular formula C21H25N3O5S B2879843 N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide CAS No. 921903-66-4

N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2879843
CAS No.: 921903-66-4
M. Wt: 431.51
InChI Key: MXMUFBHOMMGMHI-UHFFFAOYSA-N
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Description

N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
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Biological Activity

N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Compound Overview

  • IUPAC Name : this compound
  • CAS Number : 921903-66-4
  • Molecular Formula : C21H25N3O5S
  • Molecular Weight : 431.51 g/mol

The biological activity of this compound is largely attributed to its structural features that facilitate interaction with biological targets:

  • Sulfonamide Group : Known for its ability to inhibit certain enzymes by mimicking natural substrates. This group can interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase.
  • Oxazepine Ring : This heterocyclic structure enhances binding affinity to various receptors and may modulate neurotransmitter systems.
  • Acetamide Moiety : Contributes to the overall hydrophilicity and solubility of the compound, impacting its bioavailability.

Antimicrobial Properties

Studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial activity:

  • Antibacterial Activity : Research indicates that derivatives of this compound show significant inhibition against both Gram-positive and Gram-negative bacteria. For instance:
    • Inhibition zones against Staphylococcus aureus and Escherichia coli were reported at 18 mm and 16 mm respectively .
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli16

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It demonstrated significant activity in preventing oxidative stress-related damage:

  • Research Findings : Compounds in this class showed a capacity to scavenge free radicals effectively.

Case Studies

  • In vitro Studies : A study highlighted the compound's potential in reducing biofilm formation in bacterial cultures. This is critical in treating chronic infections where biofilms are prevalent.
  • Cell Line Evaluations : In tests involving cancer cell lines (e.g., KARPAS-299), derivatives exhibited cytotoxic effects with IC50 values indicating potent anti-cancer activity .

Summary of Research Findings

Recent studies have focused on optimizing the biological efficacy of compounds related to this compound:

Study FocusKey Findings
Antimicrobial EfficacyEffective against multiple bacterial strains
Antioxidant PropertiesSignificant free radical scavenging ability
CytotoxicityPotent effects on cancer cell lines

Properties

IUPAC Name

N-[3-methyl-4-[(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-13-10-15(22-14(2)25)7-9-19(13)30(27,28)23-16-6-8-17-18(11-16)29-12-21(3,4)20(26)24(17)5/h6-11,23H,12H2,1-5H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMUFBHOMMGMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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